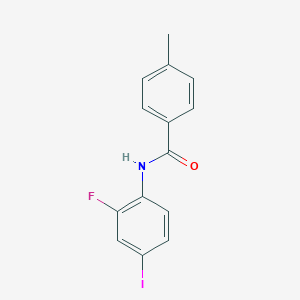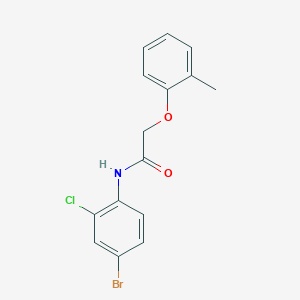![molecular formula C19H19ClFN3O2 B244050 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the epigenetic regulation of gene expression. ACY-1215 has been shown to have promising therapeutic potential in the treatment of various cancers, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide exerts its pharmacological effects by selectively inhibiting HDAC6, which is involved in the regulation of various cellular processes such as cell motility, protein degradation, and immune response. By inhibiting HDAC6, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide increases the acetylation of various cellular proteins, leading to altered gene expression and cellular functions.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects in various preclinical models. These include increased acetylation of cellular proteins, inhibition of cancer cell growth, reduction of neuroinflammation, and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its selectivity for HDAC6, its ability to enhance the efficacy of other anticancer drugs, and its potential to improve disease symptoms in various preclinical models. The limitations of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the development and use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in various therapeutic applications. These include the optimization of its pharmacokinetic properties, the development of combination therapies with other anticancer drugs, and the exploration of its potential in other disease indications such as viral infections and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-nitrobenzoic acid, which is then converted to 4-fluoro-3-aminobenzoic acid. The 4-fluoro-3-aminobenzoic acid is then reacted with 3-chloro-4-(4-acetylpiperazin-1-yl)aniline to yield the desired product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide.
Applications De Recherche Scientifique
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other anticancer drugs. In neurodegenerative diseases, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune disorders, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Propriétés
Formule moléculaire |
C19H19ClFN3O2 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-16(12-17(18)20)22-19(26)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3,(H,22,26) |
Clé InChI |
QMCATAKHJBURTF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)